N-(Benzenesulfonyl)-4-methoxybenzamide
Description
N-(Benzenesulfonyl)-4-methoxybenzamide is a sulfonamide derivative characterized by a benzenesulfonyl group attached to a 4-methoxybenzamide scaffold. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their versatile hydrogen-bonding capabilities and structural rigidity . The 4-methoxybenzamide moiety is common in pharmaceuticals, often contributing to enhanced bioavailability and target binding .
Properties
CAS No. |
22017-48-7 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H13NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
InChI Key |
NKOOPWUVVICBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonylbenzamide.
Reduction: Formation of N-(benzenesulfonyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzenesulfonylbenzamides depending on the substituent used.
Scientific Research Applications
N-(Benzenesulfonyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-4-methoxybenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
The following analysis compares N-(benzenesulfonyl)-4-methoxybenzamide with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs with Sulfonamide/Amide Groups
Key Observations :
- The benzenesulfonyl group in the target compound imparts higher acidity to the N–H bond compared to simple benzamides, affecting hydrogen-bonding interactions .
Electronic and Steric Effects of Substituents
- Methoxy vs. Ethoxy Groups :
- Bromo and Nitro Substituents :
Stability and Reactivity
- pH-Dependent Hydrolysis: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show instability at pH <5.2 due to P–N bond cleavage, whereas sulfonamides like the target compound are generally more resistant to hydrolysis under acidic conditions .
- Thermal Stability :
- Crystallographic data for N-(4-Methoxyphenyl)benzenesulfonamide () reveals planar geometry with strong intermolecular hydrogen bonds (N–H···O=S), contributing to thermal stability up to 200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
